

A Comprehensive Technical Guide to 3-(Methylthio)propylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Methylthio)propylamine

Cat. No.: B146394

[Get Quote](#)

For researchers, scientists, and professionals in drug development, a thorough understanding of chemical compounds is paramount. This guide provides an in-depth look at **3-(Methylthio)propylamine**, a versatile primary amino compound and organic sulfide. This document outlines its fundamental properties, synthesis, and analytical methodologies, presented in a clear and accessible format.

Core Molecular and Physical Properties

3-(Methylthio)propylamine, also known as 3-methylsulfanylpropan-1-amine, is a clear, colorless to slightly yellow liquid.^[1] Its key identifiers and physicochemical properties are summarized below.

Property	Value
Molecular Formula	C ₄ H ₁₁ NS
Molecular Weight	105.20 g/mol
CAS Number	4104-45-4
Density	0.938 g/mL at 25 °C
Boiling Point	169 °C
Flash Point	62 °C (143.6 °F) - closed cup
Refractive Index	n _{20/D} 1.4940
IUPAC Name	3-methylsulfanylpropan-1-amine
Synonyms	1-Amino-3-(methylthio)propane, 3-(Methylmercaptopropylamine, S-Methylhomocysteamine

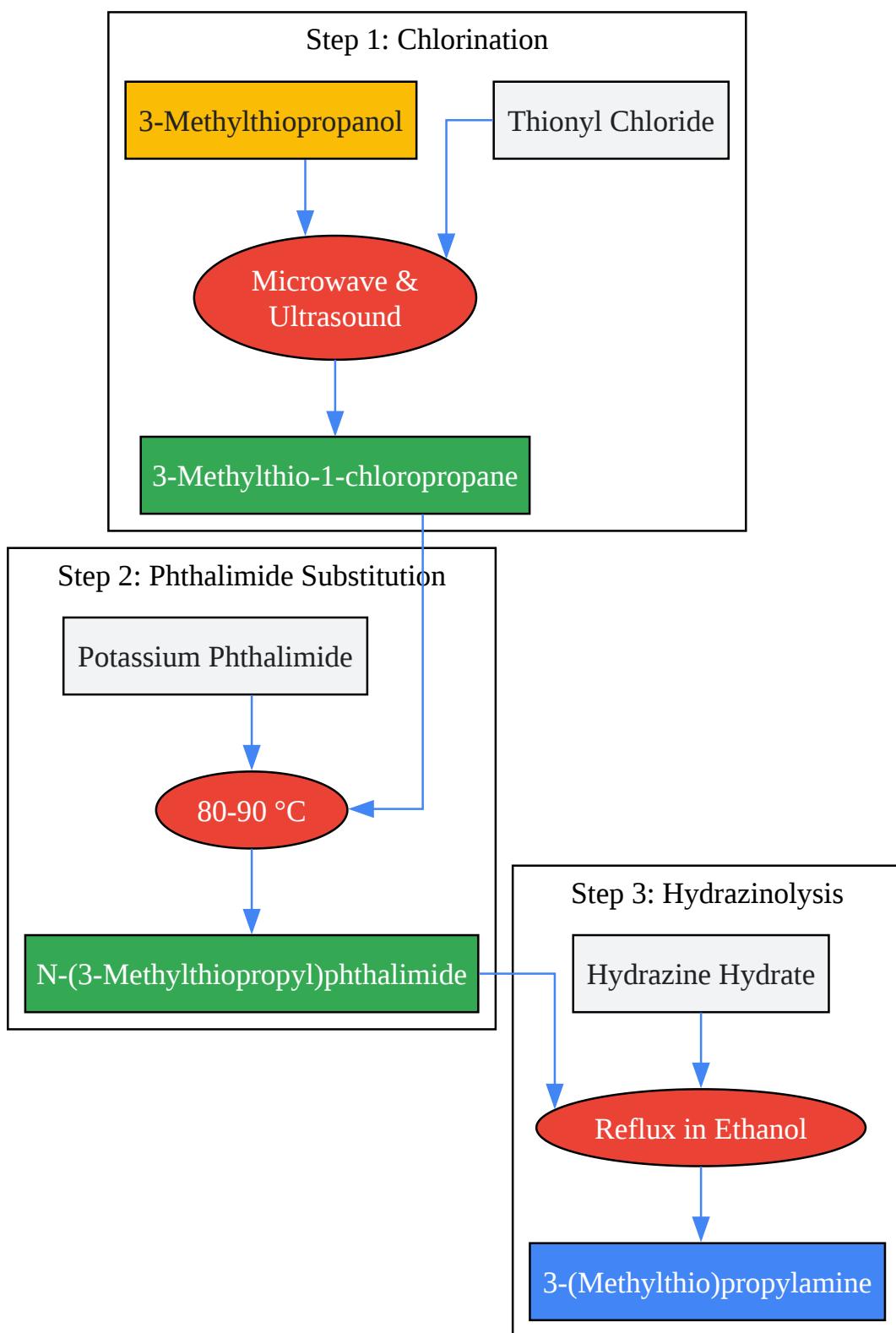
Synthesis of 3-(Methylthio)propylamine

A notable method for the preparation of **3-(methylthio)propylamine** involves a three-step synthesis starting from 3-methylthio-1-propanol, utilizing microwave and ultrasonic assistance to enhance reaction rates and yields.[2]

Experimental Protocol: Microwave and Ultrasound-Assisted Synthesis[2]

Step 1: Synthesis of 3-Methylthio-1-chloropropane

- To a 500 mL three-necked flask equipped with a reflux condenser and a constant pressure dropping funnel, add 84.8 g of 3-methylthiopropanol and 150 mL of chloroform.
- Place the flask in a microwave ultrasonic combined synthesizer. Set the microwave power to 600 W and the ultrasonic power to 500 W.
- Once the mixture begins to reflux, slowly add a mixture of 57.2 g of thionyl chloride and 30 mL of chloroform through the dropping funnel.


- After the addition is complete, continue the reflux for 30 minutes.
- Following the reaction, remove unreacted starting materials and the chloroform solvent by rotary evaporation.
- The crude 3-methylthio-1-chloropropane is purified by distillation under reduced pressure, collecting the fraction at 33-37 °C. The expected yield is greater than 95%.

Step 2: Synthesis of N-(3-Methylthiopropyl)phthalimide

- In a reaction vessel, combine the purified 3-methylthio-1-chloropropane with potassium phthalimide.
- Heat the mixture to 80-90 °C and maintain the reaction for 0.5 to 2.5 hours.
- Upon completion, the product, N-(3-methylthiopropyl)phthalimide, is isolated. The expected yield is greater than 94%.

Step 3: Synthesis of **3-(Methylthio)propylamine**

- Dissolve the N-(3-methylthiopropyl)phthalimide in absolute ethanol.
- Add hydrazine hydrate to the solution.
- Reflux the mixture for 20 to 60 minutes.
- After the reaction, the final product, **3-(methylthio)propylamine**, is isolated and purified. The expected yield is greater than 85%.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3-(Methylthio)propylamine**.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of **3-(Methylthio)propylamine** can be effectively performed using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a representative protocol that can be adapted for its analysis.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

- For analysis, prepare a solution of **3-(Methylthio)propylamine** at a concentration of approximately 10 µg/mL in a volatile organic solvent such as dichloromethane or methanol.
- Ensure the sample is free of particulate matter by centrifugation or filtration before transferring to a 1.5 mL glass autosampler vial.

2. GC-MS Conditions:

- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar column.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes.
 - Ramp to 250°C at 15°C/min, hold for 5 minutes.
- Injector Temperature: 250°C.
- Injection Mode: Splitless.

- MS Ion Source Temperature: 230°C.
- MS Quadrupole Temperature: 150°C.

Biological Relevance and Potential Signaling Pathways

While direct signaling pathways for **3-(methylthio)propylamine** are not extensively documented, the closely related compound, 3-(methylthio)propanoic acid (MTPA), is an intermediate in the metabolism of methionine.^[3] The metabolism of MTPA leads to the production of hydrogen sulfide (H₂S), a known gasotransmitter involved in numerous signaling pathways.^[3]

[Click to download full resolution via product page](#)

Caption: Metabolic pathway of 3-(Methylthio)propanoic acid.

Applications in Research and Development

3-(Methylthio)propylamine serves as a valuable building block in organic synthesis. One of its notable applications is in the synthesis of rhodium(III) complexes containing acyclic diaminedithioether (DADTE) ligands.^[4] These complexes are of interest in the field of coordination chemistry and may have potential applications in catalysis. It is also recognized as a flavoring agent in the food industry.^[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(Methylthio)propylamine | C4H11NS | CID 77743 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Method for preparing 3-methylthio propylamine - Eureka | Patsnap [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3-(Methylthio)propylamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146394#3-methylthio-propylamine-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com